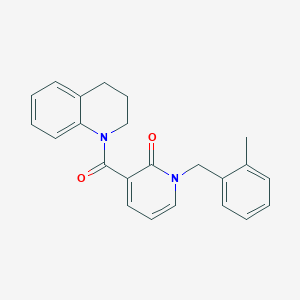

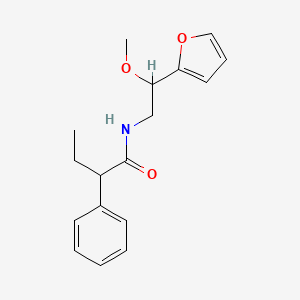

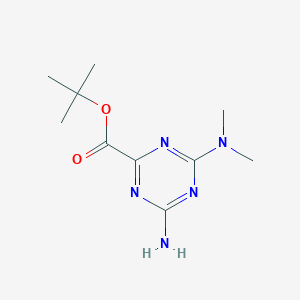

3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-1-(2-methylbenzyl)pyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-1-(2-methylbenzyl)pyridin-2(1H)-one is a derivative of the tetrahydroquinoline class, which is known for its diverse pharmacological properties. The structure of this compound suggests that it may have potential as a bioactive molecule, possibly interacting with various biological targets such as receptors or enzymes.

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives has been explored in several studies. For instance, the synthesis of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives has been reported, which are potent histamine-3 receptor antagonists . Another study describes the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, which involves a diastereoselective reaction in pyridine to yield the trans isomer exclusively . These methods could potentially be adapted to synthesize the compound , although the specific synthesis route for 3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-1-(2-methylbenzyl)pyridin-2(1H)-one is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is characterized by the presence of a four-membered saturated ring fused to a benzene ring, which is a common feature in many biologically active compounds. The structural analysis of these compounds is crucial as it can influence their binding affinity and selectivity towards biological targets. The stereochemistry, as well as the substitution pattern on the tetrahydroquinoline core, can significantly affect the biological activity of these molecules .

Chemical Reactions Analysis

The chemical reactivity of tetrahydroquinoline derivatives can vary depending on the substituents attached to the core structure. For example, the pyrrolidin-2-yl group in 3,4-dihydro- or 1,2,3,4-tetrahydroisoquinolines can be removed by dehydrogenation, which is a reaction that could potentially be used to modify the structure of the compound . Additionally, multicomponent reactions involving dihydropyridines, aldehydes, and anilines have been used to efficiently synthesize highly substituted tetrahydroquinolines . These reactions highlight the versatility of tetrahydroquinoline derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different functional groups can affect these properties, which in turn can influence the compound's pharmacokinetics and pharmacodynamics. While the specific properties of 3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-1-(2-methylbenzyl)pyridin-2(1H)-one are not provided, related compounds have shown acceptable pharmacokinetic properties and favorable in vivo profiles .

Scientific Research Applications

Synthesis Methods and Applications :

- A study by Eynde et al. (1993) outlines a method for preparing tetrahydroquinazolines, a class of compounds related to your compound of interest, which can be further aromatized, demonstrating its potential in synthetic applications (Eynde et al., 1993).

- Yehia et al. (2002) describe a one-pot process for synthesizing pyrindines and tetrahydroquinolines, indicating the versatility of these compounds in chemical synthesis (Yehia et al., 2002).

- Majumdar and Mukhopadhyay (2003) explored the synthesis of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones, which are structurally similar to your compound, highlighting their potential in creating complex heterocyclic structures (Majumdar & Mukhopadhyay, 2003).

Chemical Properties and Analysis :

- Al-azawi (2016) conducted a study on quinazolin derivatives, closely related to your compound, focusing on their antioxidant properties. This research offers insights into the potential biological applications of these compounds (Al-azawi, 2016).

- Allgäuer et al. (2013) examined the nucleophilicity parameters of pyridinium ylides, which are chemically related to your compound, providing valuable information for understanding their reactivity and potential applications (Allgäuer et al., 2013).

Catalysis and Reaction Mechanisms :

- Roesch et al. (2001) reported on the synthesis of isoquinolines and pyridines via palladium-catalyzed reactions. This study is significant as it demonstrates the utility of compounds like yours in complex catalytic processes (Roesch et al., 2001).

- Zhang et al. (2019) developed a nickel-catalyzed method for the synthesis of tetrahydroquinolines, which indicates the potential of your compound in facilitating regio- and enantioselective reactions (Zhang et al., 2019).

properties

IUPAC Name |

3-(3,4-dihydro-2H-quinoline-1-carbonyl)-1-[(2-methylphenyl)methyl]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c1-17-8-2-3-10-19(17)16-24-14-7-12-20(22(24)26)23(27)25-15-6-11-18-9-4-5-13-21(18)25/h2-5,7-10,12-14H,6,11,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMILASKIUFGPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)N3CCCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Methylphenyl)methyl]-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1,2-dihydropyridin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-Fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2517448.png)

![7-Oxaspiro[4.5]decan-10-amine](/img/structure/B2517455.png)

![2,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-3-carboxamide](/img/structure/B2517457.png)

![3-Oxa-7,10-diazatricyclo[3.3.3.01,5]undecane;dihydrochloride](/img/structure/B2517458.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2517462.png)

![4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-oxo-2-butenoic acid](/img/structure/B2517469.png)